molecular formula C14H19BrN2O2 B7592363 5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide

5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide

Cat. No. B7592363
M. Wt: 327.22 g/mol
InChI Key: QYHNFCFZJIBQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide, also known as BMEB, is a chemical compound that has been studied extensively for its potential applications in scientific research. BMEB is a benzamide derivative that has been shown to have a number of interesting biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide is not well understood, but it is believed to involve the disruption of protein-protein interactions through the binding of this compound to a specific site on one of the proteins involved. This binding prevents the formation of a stable complex between the two proteins, which in turn affects downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. In addition, this compound has been shown to have antiproliferative and cytotoxic effects on certain cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, the exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide is its selectivity for specific protein-protein interactions, which makes it a valuable tool for studying the role of these interactions in various cellular processes. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may not be effective in all experimental systems, and its effects may be dependent on the specific proteins and pathways being studied. In addition, this compound may have off-target effects on other proteins and cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide, including the development of new synthetic methods for this compound and related compounds, the identification of new protein-protein interactions that can be targeted by this compound, and the investigation of the potential therapeutic applications of this compound in cancer and other diseases. In addition, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its limitations and potential pitfalls in lab experiments. Overall, the study of this compound and related compounds has the potential to provide valuable insights into the mechanisms of cellular signaling and the development of new drugs and therapies.

Synthesis Methods

5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide can be synthesized using a variety of methods, but one of the most common is the reaction between 5-bromo-2-methylbenzoic acid and N-(2-amino-2-oxoethyl)-2-methylpropan-2-amine. This reaction is typically carried out in the presence of a catalyst, such as triethylamine or N,N-diisopropylethylamine, and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide. The resulting product is then purified using standard techniques, such as recrystallization or chromatography.

Scientific Research Applications

5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of this compound is as a tool for studying the role of protein-protein interactions in cellular signaling pathways. This compound has been shown to selectively inhibit the interaction between two specific proteins, which has important implications for the development of new drugs that target these pathways. In addition, this compound has been used as a probe to study the structure and function of certain enzymes, as well as to investigate the mechanisms of action of various drugs and toxins.

properties

IUPAC Name

5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-9(2)7-16-13(18)8-17-14(19)12-6-11(15)5-4-10(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHNFCFZJIBQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NCC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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